molecular formula C18H18N2O2S B4626825 N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B4626825
M. Wt: 326.4 g/mol
InChI Key: UQIMHCXEXYZOLW-UHFFFAOYSA-N
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Description

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a tetrahydrofuran ring, a five-membered ring containing oxygen. The presence of cyano, methyl, and carboxamide groups adds to its chemical diversity and potential reactivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Cyanoacetamide Derivatives: Compounds such as N-phenylcyanoacetamide and N-(2-cyanoethyl)acetamide have similar cyano and amide functionalities.

Uniqueness

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide is unique due to the combination of its functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research .

Properties

IUPAC Name

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-5-7-13(8-6-11)16-12(2)23-18(14(16)10-19)20-17(21)15-4-3-9-22-15/h5-8,15H,3-4,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIMHCXEXYZOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide
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N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide
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N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide
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N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide
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N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide
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N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide

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